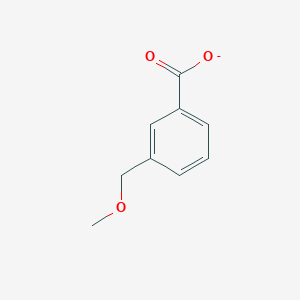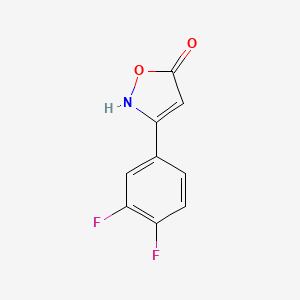
3-(3,4-Difluorophenyl)-5-hydroxyisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluorophenyl)-5-hydroxyisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of the 3,4-difluorophenyl group and the hydroxy group at the 5-position makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-5-hydroxyisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic or basic conditions to yield the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and minimal by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Difluorophenyl)-5-hydroxyisoxazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,4-difluorophenyl)-5-oxo-isoxazole.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.
Substitution: Formation of substituted isoxazole derivatives with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Difluorophenyl)-5-hydroxyisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-Difluorophenyl)-5-hydroxyisoxazole involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Difluorophenyl)-5-oxo-isoxazole: An oxidized derivative with a ketone group.
3-(3,4-Difluorophenyl)-5-aminoisoxazole: A derivative with an amino group at the 5-position.
3-(3,4-Difluorophenyl)-5-methylisoxazole: A derivative with a methyl group at the 5-position.
Uniqueness
3-(3,4-Difluorophenyl)-5-hydroxyisoxazole is unique due to the presence of both the hydroxy group and the difluorophenyl group, which can confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H5F2NO2 |
|---|---|
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
3-(3,4-difluorophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H5F2NO2/c10-6-2-1-5(3-7(6)11)8-4-9(13)14-12-8/h1-4,12H |
InChI-Schlüssel |
RSAYQSMYHFDOGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=O)ON2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)
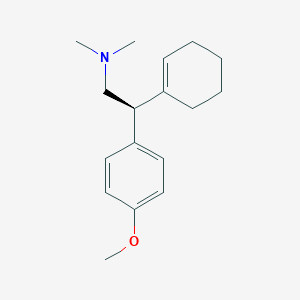

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)


![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
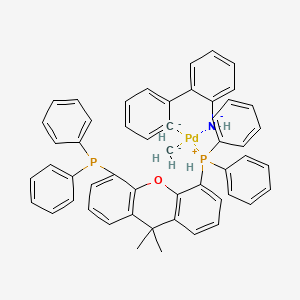
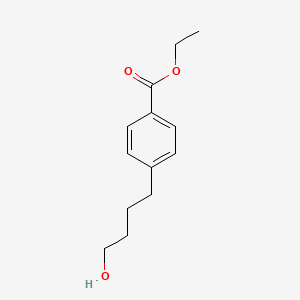


![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)

